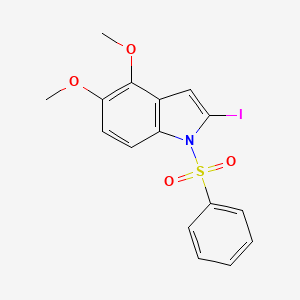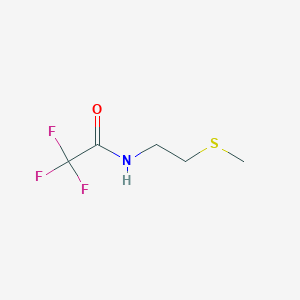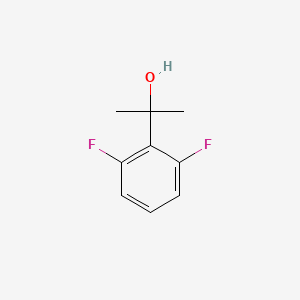
3-Hydroxy-3-(naphthalen-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Beta-Hydroxy-2-naphthalenepropanenitrile: is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications . Beta-Hydroxy-2-naphthalenepropanenitrile is characterized by the presence of a hydroxyl group and a nitrile group attached to a naphthalene ring, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions:
From Aldehydes and Ketones: Beta-Hydroxy-2-naphthalenepropanenitrile can be synthesized from aldehydes and ketones through a reaction with hydrogen cyanide.
From Halogenoalkanes: Another method involves heating halogenoalkanes under reflux with a solution of sodium or potassium cyanide in ethanol.
Industrial Production Methods: Industrial production of 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Beta-Hydroxy-2-naphthalenepropanenitrile can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
科学的研究の応用
Chemistry: Beta-Hydroxy-2-naphthalenepropanenitrile is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multicomponent reactions, leading to the formation of diverse bioactive molecules .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives have shown potential as antimicrobial and anticancer agents .
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases. They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties .
Industry: In the industrial sector, 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing .
作用機序
The mechanism of action of 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
類似化合物との比較
2-Hydroxynaphthalene: This compound is a naphthalene homologue of phenol and is used in organic synthesis for the construction of diverse heterocyclic frameworks.
Uniqueness: Beta-Hydroxy-2-naphthalenepropanenitrile is unique due to the presence of both hydroxyl and nitrile groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
3-hydroxy-3-naphthalen-2-ylpropanenitrile |
InChI |
InChI=1S/C13H11NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7H2 |
InChIキー |
MHUBDEWQYBFREA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC#N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8580339.png)

![N-[3-(1H-1,2,4-Triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B8580354.png)









![5,6-dichloroThiazolo[4,5-b]pyrazine](/img/structure/B8580439.png)
